BenchChemオンラインストアへようこそ!

Tyr-Pro-Phg-Pro-NH2

Opioid Receptor Pharmacology Peptide SAR Radioligand Binding

Tyr-Pro-Phg-Pro-NH2 is a synthetic tetrapeptide and a structural analog of the endogenous μ-opioid receptor (MOR) ligand morphiceptin (Tyr-Pro-Phe-Pro-NH2), in which the phenylalanine (Phe) at position 3 is replaced by the unnatural amino acid phenylglycine (Phg, L‑ or D‑configuration). The compound belongs to a class of peptidomimetics designed to probe structure–activity relationships (SAR) at the MOR and to engineer analogues with altered pharmacodynamic or pharmacokinetic profiles.

Molecular Formula C27H33N5O5
Molecular Weight 507.6 g/mol
Cat. No. B10853733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Pro-Phg-Pro-NH2
Molecular FormulaC27H33N5O5
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
InChIInChI=1S/C27H33N5O5/c28-20(16-17-10-12-19(33)13-11-17)26(36)32-15-5-9-22(32)25(35)30-23(18-6-2-1-3-7-18)27(37)31-14-4-8-21(31)24(29)34/h1-3,6-7,10-13,20-23,33H,4-5,8-9,14-16,28H2,(H2,29,34)(H,30,35)/t20-,21-,22-,23-/m0/s1
InChIKeyQTYFABXBYBNUEU-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-Pro-Phg-Pro-NH2: A Synthetic Tetrapeptide μ-Opioid Receptor Ligand for Analgesic Discovery


Tyr-Pro-Phg-Pro-NH2 is a synthetic tetrapeptide and a structural analog of the endogenous μ-opioid receptor (MOR) ligand morphiceptin (Tyr-Pro-Phe-Pro-NH2), in which the phenylalanine (Phe) at position 3 is replaced by the unnatural amino acid phenylglycine (Phg, L‑ or D‑configuration) [1]. The compound belongs to a class of peptidomimetics designed to probe structure–activity relationships (SAR) at the MOR and to engineer analogues with altered pharmacodynamic or pharmacokinetic profiles [1]. It is catalogued as a small‑molecule discovery agent (CHEMBL425421) with an annotated investigational status in the Therapeutic Target Database [2].

Why Tyr-Pro-Phg-Pro-NH2 Cannot Be Interchanged with Morphiceptin or Endomorphin-2 Analogs


Although Tyr-Pro-Phg-Pro-NH2 shares the core tetrapeptide scaffold with morphiceptin and other MOR‑targeting peptides, the replacement of Phe by Phg introduces a distinct steric and electronic environment at the receptor interface [1]. Even conservative side‑chain modifications in opioid peptides can radically alter receptor subtype selectivity, G‑protein coupling bias, and susceptibility to proteolytic degradation by brain peptidases [1]. Consequently, generic substitution without head‑to‑head comparative binding, functional, and stability data risks procurement of a compound with substantially different in vitro potency and in vivo pharmacology than the parent reference ligand.

Quantitative Differentiation of Tyr-Pro-Phg-Pro-NH2 vs. Morphiceptin and Structural Analogs


Mu‑Opioid Receptor Binding Affinity (Ki) of Tyr-Pro-Phg-Pro-NH2 vs. Morphiceptin

In the primary SAR study that included Tyr-Pro-Phg-Pro-NH2, the compound’s Ki at the rat μ‑opioid receptor was determined to be 135 nM, whereas the parent morphiceptin (Tyr-Pro-Phe-Pro-NH2) exhibited a Ki of 38 nM under identical assay conditions [1]. This approximately 3.6‑fold lower affinity demonstrates that the Phe→Phg substitution is not affinity‑neutral and must be accounted for when selecting a reference MOR ligand.

Opioid Receptor Pharmacology Peptide SAR Radioligand Binding

In Vivo Antinociceptive Activity of Tyr-Pro-Phg-Pro-NH2 vs. Morphiceptin in Murine Hot‑Plate Test

When evaluated in the mouse hot‑plate test, Tyr-Pro-Phg-Pro-NH2 produced antinociceptive effects that were comparable in maximal efficacy to morphiceptin but exhibited a significantly prolonged duration of action, consistent with increased metabolic stability imparted by the non‑proteinogenic Phg residue [1]. Quantitative time‑course data from the original study show that the Phg analog maintained a statistically significant elevation of response latency for >60 min post‑administration, compared with approximately 30 min for morphiceptin [1].

In Vivo Analgesia Hot-Plate Assay Peptidomimetic Pharmacology

C‑Terminal Amidation and Conformational Constraint Differentiation from Free‑Acid and Linear Precursors

Tyr-Pro-Phg-Pro-NH2 features a C‑terminal amide, a modification known to enhance resistance to carboxypeptidase degradation relative to the free‑acid forms of the same sequence [1]. The dual proline residues at positions 2 and 4 further introduce a constrained poly‑proline helix‑like geometry that reduces conformational flexibility compared with linear, non‑Pro‑containing MOR ligands [1]. While these are class‑level features, they provide a structural basis for the extended in vivo half‑life observed for this analog relative to more flexible linear tetrapeptides.

Peptide Chemistry Proteolytic Stability Structural Constraint

Recommended Application Scenarios for Tyr-Pro-Phg-Pro-NH2 Based on Quantitative Differentiation


Structure–Activity Relationship Studies of the μ‑Opioid Receptor Orthosteric Site

The 3.6‑fold reduction in MOR affinity relative to morphiceptin makes Tyr-Pro-Phg-Pro-NH2 a valuable probe for mapping the steric and electronic requirements of the receptor’s orthosteric pocket at position 3 [1]. By comparing binding and functional data between the Phg‑ and Phe‑containing analogs, investigators can dissect the contributions of phenyl ring geometry and α‑carbon substitution to ligand recognition [1].

In Vivo Analgesic Screening with Extended Duration of Action

Because Tyr-Pro-Phg-Pro-NH2 maintains significant antinociception for over 60 min compared with approximately 30 min for morphiceptin [1], it is suited for preclinical pain models that require sustained MOR stimulation without repeated dosing. This prolonged pharmacodynamic window is advantageous for evaluating analgesic tolerance, dependence, and gastrointestinal motility side effects over extended time courses [1].

Metabolic Stability and Protease‑Resistance Profiling in CNS Peptide Development

The presence of C‑terminal amidation and the non‑proteinogenic Phg residue at position 3 imparts resistance to both carboxypeptidase and endopeptidase degradation, as evidenced by the extended in vivo efficacy [1]. This compound can therefore serve as a bench‑stable reference standard when developing brain‑penetrant peptide therapeutics where metabolic stability is a primary optimization parameter [1].

Pharmacological Differentiation of MOR Subtypes and Biased Signaling

The Phg‑for‑Phe substitution may confer altered G‑protein versus β‑arrestin coupling bias relative to morphiceptin and endomorphin‑2 [1]. While direct bias data are limited, the distinct Ki and pharmacodynamic profile suggest that Tyr-Pro-Phg-Pro-NH2 is a suitable candidate for screening panels aimed at identifying ligands with improved functional selectivity at the MOR [1].

Quote Request

Request a Quote for Tyr-Pro-Phg-Pro-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.